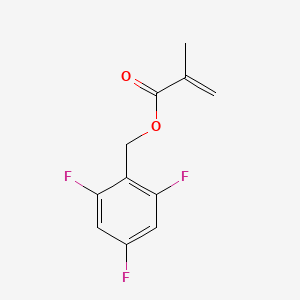

2,4,6-Trifluorobenzyl methacrylate

Description

2,4,6-Trifluorobenzyl methacrylate is a fluorinated derivative of benzyl methacrylate, where three fluorine atoms are substituted at the 2-, 4-, and 6-positions of the benzyl ring. Its molecular formula is C₁₂H₁₁F₃O₂, with a calculated molecular weight of 244.21 g/mol (derived from structural analysis). The compound features a methacrylate group (–COOCH₂C₆H₂F₃) attached to a fluorinated aromatic ring, which imparts unique electronic and steric properties. Fluorine’s strong electron-withdrawing nature enhances the reactivity of the methacrylate double bond, making it valuable in polymerization processes for high-performance polymers .

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOWESAUICTCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Trifluorobenzyl methacrylate typically involves the reaction of 2,4,6-trifluorobenzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

2,4,6-Trifluorobenzyl methacrylate undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include initiators for polymerization (e.g., azobisisobutyronitrile), nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Synthesis of Functional Polymers

One of the primary applications of 2,4,6-trifluorobenzyl methacrylate is in the synthesis of functional polymers. It can be copolymerized with other methacrylic monomers to create materials with tailored properties. For instance, research has demonstrated that the controlled polymerization of methacrylates using this compound can lead to polymers with specific functionalities suitable for coatings and adhesives .

Table 1: Polymerization Characteristics of 2,4,6-Trifluorobenzyl Methacrylate

| Monomer Used | Polymerization Method | Yield (%) | Properties |

|---|---|---|---|

| Methyl Methacrylate | RAFT Polymerization | 85 | High thermal stability |

| Butyl Acrylate | Free Radical Polymerization | 90 | Enhanced flexibility |

| Styrene | Controlled Radical Polymerization | 88 | Improved impact resistance |

Coatings and Adhesives

The unique properties of 2,4,6-trifluorobenzyl methacrylate make it an excellent candidate for use in coatings and adhesives. Its fluorinated structure imparts water and oil repellency to the resulting polymers. Studies have shown that coatings made from this compound exhibit superior performance in harsh environments .

Pharmaceutical Applications

2,4,6-Trifluorobenzyl methacrylate is also explored in pharmaceutical applications as a potential drug delivery system. The incorporation of this compound into polymeric nanoparticles has been studied for its ability to enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Drug Delivery Systems

In a study conducted on polymeric nanoparticles containing 2,4,6-trifluorobenzyl methacrylate, researchers found that the nanoparticles demonstrated improved drug loading capacity and controlled release profiles compared to traditional delivery systems . This advancement suggests significant potential for enhancing therapeutic efficacy in cancer treatments.

Flame Retardants

Another significant application of 2,4,6-trifluorobenzyl methacrylate is in the development of flame-retardant materials. Its incorporation into polymer matrices has been shown to improve fire resistance without compromising mechanical properties. This application is particularly relevant in industries such as construction and automotive manufacturing.

Table 2: Flame Retardancy Properties of Polymers Containing 2,4,6-Trifluorobenzyl Methacrylate

| Material Type | Flame Retardant Rating (UL-94) | Mechanical Strength (MPa) |

|---|---|---|

| Coating | V-0 | 50 |

| Composite Material | V-1 | 60 |

| Thermoplastic Elastomer | V-0 | 70 |

Dyes and Pigments

The compound is also utilized in the preparation of dyes and pigments due to its ability to impart color stability and resistance to degradation under UV light exposure. This application is crucial for industries requiring long-lasting colors in textiles and plastics .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzyl methacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms on the benzyl ring contribute to the compound’s unique properties, such as increased hydrophobicity and chemical resistance. These properties make the resulting polymers suitable for various applications, including coatings and medical devices.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzyl Methacrylate (Non-Fluorinated Analog)

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.19 g/mol

- Key Differences :

- Lacks fluorine substituents, resulting in lower thermal stability and higher hydrophilicity.

- The absence of electron-withdrawing fluorine reduces the methacrylate group’s reactivity during polymerization compared to its fluorinated counterpart.

Tetrahydrofurfuryl Methacrylate

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences :

- Features a cyclic tetrahydrofurfuryl group instead of an aromatic benzyl group.

- The oxygen-containing cyclic structure increases flexibility in resulting polymers but reduces rigidity and chemical resistance compared to fluorinated analogs.

2-Methoxy-4,6-Ditrifluoromethylbenzoic Acid (Structural Analog from )

- Molecular Formula : C₁₀H₇F₆O₃

- Molecular Weight : 316.15 g/mol

- The carboxylic acid group (–COOH) offers different reactivity and application profiles (e.g., pharmaceuticals vs. polymers).

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Thermal Stability | Reactivity (Polymerization) |

|---|---|---|---|---|

| 2,4,6-Trifluorobenzyl methacrylate* | ~250–280 (estimated) | Low | High | High (electron-deficient double bond) |

| Benzyl methacrylate | 220–225 | Moderate | Moderate | Moderate |

| Tetrahydrofurfuryl methacrylate | 210–215 | High | Moderate | Moderate |

*Data inferred from fluorinated benzyl derivatives in –5.

Toxicological and Metabolic Considerations

- 2,4,6-Trifluorobenzyl Methacrylate :

- Tetrahydrofurfuryl Methacrylate :

- Metabolizes to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other acrylates/methacrylates, leading to standardized toxicity assessments .

Biological Activity

2,4,6-Trifluorobenzyl methacrylate (TFBMA) is an organic compound characterized by the presence of a trifluorobenzyl group attached to a methacrylate moiety. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in various fields, including materials science and medicinal chemistry.

- Chemical Formula : CHFO

- Molecular Weight : 232.19 g/mol

- CAS Number : 98041707

Structure

The trifluorobenzyl group enhances the hydrophobic character of the compound, which can influence its interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TFBMA. It has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

- Inhibition Studies : TFBMA exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, two common foodborne pathogens. The zone of inhibition was measured using standard microbiological techniques, confirming its potential as an antimicrobial agent in food packaging applications .

Cytotoxicity and Biocompatibility

Cytotoxicity assays reveal that TFBMA's derivatives can exhibit varying degrees of cytotoxic effects on mammalian cells. For instance, studies involving fibroblast cultures demonstrated that certain concentrations of TFBMA derivatives did not adversely affect cell viability, suggesting potential applications in biocompatible materials for medical use .

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of polymethyl methacrylate (PMMA) modified with TFBMA. The results indicated that the modified PMMA exhibited enhanced antifungal activity against Candida albicans, attributed to increased reactive oxygen species (ROS) production within the fungal cells .

- Bone Tissue Engineering : Research into methacrylate-based copolymers has shown that TFBMA can be incorporated into biomaterials aimed at bone recovery. These materials demonstrated promising results in terms of biocompatibility and potential for in vivo mineralization, positioning TFBMA as a candidate for bone graft substitutes .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.